molecular formula C16H20N2O5 B4280484 2-{2-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID

2-{2-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID

Cat. No.: B4280484
M. Wt: 320.34 g/mol
InChI Key: ISLSFFORWJLRLB-UHFFFAOYSA-N
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Description

2-{2-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID is a complex organic compound with a unique structure that combines an acetylphenyl group with a piperazine ring and an oxoethoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of 4-acetylphenylpiperazine This intermediate can be synthesized through the reaction of 4-acetylphenylamine with piperazine under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the ketone group can yield alcohols.

Scientific Research Applications

2-{2-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The acetylphenyl group may enhance binding affinity through hydrophobic interactions, while the oxoethoxy acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-12(19)13-2-4-14(5-3-13)17-6-8-18(9-7-17)15(20)10-23-11-16(21)22/h2-5H,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLSFFORWJLRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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